An In-depth Technical Guide on 4-APB Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide on 4-APB Hydrochloride for Researchers and Drug Development Professionals
An introduction to 4-APB Hydrochloride, a notable psychoactive compound within the benzofuran (B130515) class, this technical guide furnishes a detailed examination of its chemical structure, physicochemical properties, and analytical methodologies. While specific pharmacological data for 4-APB hydrochloride remains limited in publicly accessible research, this document provides a comparative analysis based on its structural isomers to offer valuable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-APB hydrochloride, with the formal name α-methyl-4-benzofuranethanamine, monohydrochloride, is a psychoactive substance belonging to the substituted benzofuran family. It is structurally related to amphetamine and its analogues. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Chemical Identifiers of 4-APB Hydrochloride [1][2]
| Identifier | Value |
| IUPAC Name | 1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride |
| Synonyms | 4-(2-Aminopropyl)benzofuran hydrochloride |
| CAS Number | 286834-82-0 |
| Molecular Formula | C₁₁H₁₃NO · HCl |
| Molecular Weight | 211.69 g/mol |
| InChI | InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H |
| InChIKey | WNVJCFICRFPUFI-UHFFFAOYSA-N |
| SMILES | CC(N)Cc1cccc2c1cco2.Cl |
Table 2: Physicochemical Properties of 4-APB Hydrochloride [1]
| Property | Value |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Methanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL |
| UV max (Methanol) | 247, 282 nm |
| Stability | Stable for at least 5 years when stored at -20°C |
Synthesis and Purification
The synthesis of 4-APB hydrochloride generally follows a multi-step procedure that involves the formation of the benzofuran ring, followed by the introduction of the aminopropyl side chain. A common synthetic route, as outlined by Briner et al. and referenced in subsequent forensic characterization studies, is depicted below.[3][4]
Figure 1: Synthetic scheme for 4-APB hydrochloride.
Experimental Protocol: Synthesis (General Outline)
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Formation of the Diethyl Acetal: 3-Bromophenol is reacted with bromoacetaldehyde diethyl acetal in the presence of a strong base like sodium hydride (NaH) to form the corresponding diethyl acetal intermediate.
-
Cyclization to Bromobenzofurans: The diethyl acetal is heated with a dehydrating agent such as polyphosphoric acid to induce cyclization, resulting in a mixture of bromobenzofuran isomers, primarily 4-bromo- and 6-bromobenzofuran.
-
Isomer Separation: The mixture of bromobenzofuran isomers is separated using techniques like silica gel column chromatography to isolate the desired 4-bromobenzofuran.
-
Formation of the Propanone: The isolated 4-bromobenzofuran is converted to 4-benzofuran-2-propanone. This can be achieved through various methods, including a Heck reaction with acetone enolates or other related catalytic processes.
-
Reductive Amination: The 4-benzofuran-2-propanone undergoes reductive amination to form the primary amine, 4-APB. This is a critical step where the ketone is reacted with an ammonia (B1221849) source and a reducing agent.
-
Common Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation are commonly employed for reductive amination.[6][7][8][9] The choice of reducing agent and reaction conditions can influence the yield and purity of the product.
-
-
Salt Formation: The resulting 4-APB free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether.[10]
Purification and Crystallization
Purification of 4-APB hydrochloride is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Crystallization is a primary method for purification.[10][11][12]
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which 4-APB hydrochloride has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude 4-APB hydrochloride is dissolved in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration: The hot solution may be filtered to remove any insoluble impurities.
-
Cooling and Crystallization: The filtrate is allowed to cool slowly to promote the formation of well-defined crystals. The rate of cooling can affect crystal size and purity.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent.
Analytical Methodologies
Accurate identification and quantification of 4-APB hydrochloride require validated analytical methods. The following sections detail common techniques used for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 4-APB.
Table 3: GC-MS Parameters for 4-APB Analysis [4]
| Parameter | Value |
| Column | DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280 °C |
| Split Ratio | 21.5:1 |
| Oven Program | Initial temp 100°C for 0 min, ramp at 6°C/min to 300°C, hold for 5.67 min |
| MSD Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 34-600 amu |
The mass spectrum of 4-APB is characterized by a base peak at m/z 44 and a molecular ion at m/z 175 for the free base.[4]
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for 4-APB hydrochloride is not detailed in the available literature, a general approach for developing such a method would involve the following considerations:
Table 4: General Parameters for HPLC Method Development for 4-APB Hydrochloride
| Parameter | Considerations |
| Column | Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Elution | Isocratic or gradient elution may be used to achieve optimal separation |
| Flow Rate | Typically 0.8 to 1.5 mL/min |
| Detection | UV detection at one of its absorption maxima (247 or 282 nm) |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility |
Method validation would need to be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4-APB hydrochloride. Although a complete, detailed assignment for 4-APB hydrochloride is not published, the general features can be predicted.
Expected ¹H NMR and ¹³C NMR Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring system, the methine and methylene (B1212753) protons of the aminopropyl side chain, and the methyl protons. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the benzofuran ring and the aliphatic side chain. The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.
For a definitive structural confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) accessory is often used for the analysis of solid samples.
Experimental Protocol: ATR-FTIR Analysis
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the 4-APB hydrochloride crystalline solid is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The resulting spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the furan (B31954) ring. The spectrum for the hydrochloride salt would also show broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of an amine salt.
Pharmacology and Mechanism of Action
4-APB is classified as a serotonin (B10506)–norepinephrine–dopamine releasing agent (SNDRA).[13] However, specific quantitative data on its interaction with monoamine transporters and receptors are scarce in the scientific literature. Insights can be drawn from studies on its structural isomers, 5-APB and 6-APB.
Table 5: Comparative Pharmacology of APB Isomers (Qualitative)
| Target | 4-APB | 5-APB | 6-APB |
| DAT | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| NET | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| SERT | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| 5-HT₂ Receptors | Likely Agonist | Agonist | Agonist |
Note: This table is based on the general classification of APB compounds. Specific binding affinities (Ki) and functional potencies (EC50/IC50) for 4-APB are not well-documented.
The primary mechanism of action of APB compounds is believed to be the reversal of the normal function of monoamine transporters, leading to the non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synapse. They also act as reuptake inhibitors, further increasing the synaptic concentrations of these neurotransmitters. Additionally, agonism at 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂B subtypes, likely contributes to their psychoactive effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6-APB - Wikipedia [en.wikipedia.org]
- 4. forendex.southernforensic.org [forendex.southernforensic.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. scribd.com [scribd.com]
- 13. 4-APB - Wikipedia [en.wikipedia.org]
